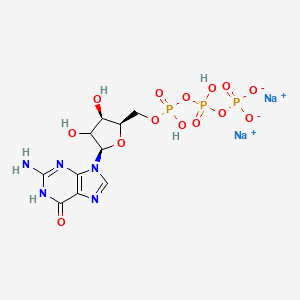
Guanosine 5-triphosphate disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 5-triphosphate disodium salt is a purine trinucleotide that plays a crucial role in various biological processes. It is a substrate for RNA polymerases and a wide range of GTPases, including G-protein coupled receptor GTPases and cell signaling-associated guanine nucleotide exchange factors . This compound is essential for the synthesis of RNA during transcription and DNA during replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guanosine 5-triphosphate disodium salt can be synthesized through the enzymatic phosphorylation of guanosine monophosphate (GMP). This process involves the use of specific kinases that transfer phosphate groups to GMP, resulting in the formation of guanosine 5-triphosphate .
Industrial Production Methods
In industrial settings, this compound is typically produced using microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound, which is then extracted and purified through various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 5-triphosphate disodium salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to guanosine diphosphate (GDP) and inorganic phosphate.
Phosphorylation: It can be phosphorylated to form guanosine tetraphosphate (GTP4).
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and specific enzymes such as GTPases.
Phosphorylation: Requires kinases and ATP as a phosphate donor.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Guanosine diphosphate (GDP) and inorganic phosphate.
Phosphorylation: Guanosine tetraphosphate (GTP4).
Oxidation and Reduction: Various oxidized or reduced forms of guanosine nucleotides.
Wissenschaftliche Forschungsanwendungen
Guanosine 5-triphosphate disodium salt has a wide range of applications in scientific research:
Wirkmechanismus
Guanosine 5-triphosphate disodium salt exerts its effects by acting as a substrate for RNA polymerases and GTPases. It is involved in the synthesis of RNA and DNA, as well as in signal transduction pathways mediated by G-proteins . The compound activates G-proteins by binding to their active sites, leading to the exchange of GDP for GTP and subsequent activation of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5-triphosphate disodium salt: Another purine trinucleotide involved in energy transfer and signal transduction.
Cytidine 5-triphosphate disodium salt: A pyrimidine nucleotide involved in the synthesis of RNA and DNA.
Uridine 5-triphosphate disodium salt: A pyrimidine nucleotide that plays a role in carbohydrate metabolism and cell signaling.
Uniqueness
Guanosine 5-triphosphate disodium salt is unique due to its specific role in G-protein signaling and its involvement in both RNA and DNA synthesis. Unlike other nucleotides, it serves as a critical regulator of various cellular processes, making it indispensable for cell function and viability .
Eigenschaften
Molekularformel |
C10H14N5Na2O14P3 |
|---|---|
Molekulargewicht |
567.14 g/mol |
IUPAC-Name |
disodium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1 |
InChI-Schlüssel |
FIZIYLKEXVIRHJ-RTZOLOSNSA-L |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
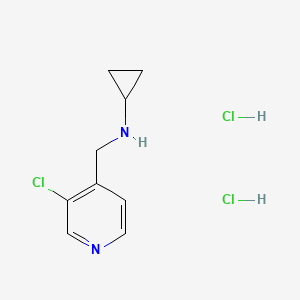
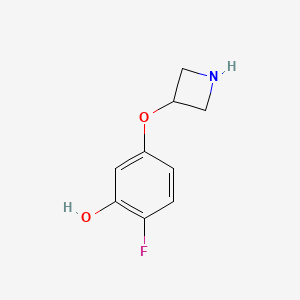

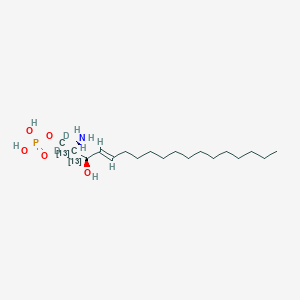
![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)

![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)
![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
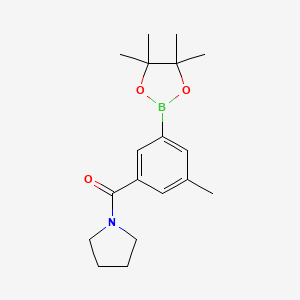
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
